Methyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate Methyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 697739-06-3
VCID: VC15974566
InChI: InChI=1S/C10H9FN2O2/c1-13-9-4-6(11)3-7(10(14)15-2)8(9)5-12-13/h3-5H,1-2H3
SMILES:
Molecular Formula: C10H9FN2O2
Molecular Weight: 208.19 g/mol

Methyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate

CAS No.: 697739-06-3

Cat. No.: VC15974566

Molecular Formula: C10H9FN2O2

Molecular Weight: 208.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate - 697739-06-3

Specification

CAS No. 697739-06-3
Molecular Formula C10H9FN2O2
Molecular Weight 208.19 g/mol
IUPAC Name methyl 6-fluoro-1-methylindazole-4-carboxylate
Standard InChI InChI=1S/C10H9FN2O2/c1-13-9-4-6(11)3-7(10(14)15-2)8(9)5-12-13/h3-5H,1-2H3
Standard InChI Key CKTSOTAUTZFNTA-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC(=CC(=C2C=N1)C(=O)OC)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s indazole core consists of a fused benzene and pyrazole ring, with substituents at the 1-, 4-, and 6-positions. The fluorine atom at position 6 enhances electronegativity, while the methyl ester at position 4 contributes to solubility and reactivity. Key structural identifiers include:

  • IUPAC Name: Methyl 6-fluoro-1-methylindazole-4-carboxylate

  • Canonical SMILES: CN1C2=CC(=CC(=C2C=N1)C(=O)OC)F

  • InChIKey: CKTSOTAUTZFNTA-UHFFFAOYSA-N

Physicochemical Properties

While experimental data on density and melting/boiling points remain limited, computational models predict:

  • Topological Polar Surface Area (TPSA): 17.82 Ų

  • LogP (Partition Coefficient): 1.71, indicating moderate lipophilicity

  • Rotatable Bonds: 0, suggesting conformational rigidity

Table 1: Comparative Analysis of Indazole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Methyl 6-fluoro-1-methyl-1H-indazole-4-carboxylateC10H9FN2O2\text{C}_{10}\text{H}_{9}\text{FN}_{2}\text{O}_{2}208.196-F, 1-CH₃, 4-COOCH₃
4-Fluoro-1-methyl-1H-indazoleC8H7FN2\text{C}_{8}\text{H}_{7}\text{FN}_{2}150.154-F, 1-CH₃
4-Bromo-6-fluoro-1-methyl-1H-indazoleC8H6BrFN2\text{C}_{8}\text{H}_{6}\text{BrFN}_{2}229.054-Br, 6-F, 1-CH₃

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Indazole Core Formation: Cyclization of substituted phenylhydrazines with carbonyl compounds under acidic conditions.

  • Fluorination: Electrophilic fluorination using reagents like Selectfluor® at position 6.

  • Esterification: Introduction of the methyl carboxylate group via nucleophilic acyl substitution .

Tin(II) chloride (SnCl2\text{SnCl}_{2}) is often employed as a catalyst to enhance yield (reported >75% in optimized conditions).

Industrial-Scale Manufacturing

Continuous flow reactors are preferred for scalability, offering advantages such as:

  • Precise Temperature Control: Minimizes side reactions.

  • Reduced Reaction Times: From hours to minutes compared to batch processes.

Applications in Medicinal Chemistry

Enzyme Inhibition

Indazole derivatives exhibit affinity for kinase enzymes:

  • Polo-Like Kinase 4 (PLK4): Methyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate analogs show IC₅₀ values <100 nM in biochemical assays.

  • Fibroblast Growth Factor Receptors (FGFRs): Fluorine’s electron-withdrawing effects enhance binding to ATP pockets.

Anticancer Activity

Preliminary studies on structurally similar compounds (e.g., methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate) demonstrate:

  • Cytotoxicity: IC₅₀ values of 2–5 µM against HEP3BPN11 (liver) and HL60 (leukemia) cell lines.

  • Antiangiogenic Effects: Inhibition of VEGF signaling at 10 µM concentrations.

Future Directions and Challenges

Targeted Drug Delivery

Nanoparticle encapsulation could improve bioavailability, addressing the compound’s moderate solubility (LogP = 1.71) .

Structural Optimization

  • Bioisosteric Replacement: Replacing fluorine with trifluoromethyl groups may enhance target affinity.

  • Prodrug Design: Ester hydrolysis to carboxylic acids for sustained release .

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